1,5-Dimethyl Citrate

Inflammation Natural Products Macrophage Biology

Inconsistent suppression data from poorly characterized tool compounds undermines NF-κB pathway research. 1,5-Dimethyl Citrate (CAS 53798-96-2) delivers a defined mechanism of action with batch-specific QC, enabling reproducible inflammatory cascade studies. • Directly suppresses IKKα/β phosphorylation, reducing iNOS and COX-2 expression at non-cytotoxic concentrations • Quantifiable NO production inhibition (IC50 = 39.76 μM) ensures reproducible cell-based assay benchmarks • Isolated from sea buckthorn; serves as a validated natural-product-derived positive control or lead scaffold Each batch includes NMR and HPLC documentation to support regulatory-grade research workflows.

Molecular Formula C₈H₁₂O₇
Molecular Weight 220.18
CAS No. 53798-96-2
Cat. No. B1141270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl Citrate
CAS53798-96-2
Synonyms2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester;  sym-Dimethyl Citrate; 
Molecular FormulaC₈H₁₂O₇
Molecular Weight220.18
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)OC)(C(=O)[O-])O
InChIInChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl Citrate: A Key Citrate Ester


1,5-Dimethyl Citrate (CAS 53798-96-2), also known as sym-dimethyl citrate, is a symmetrical dimethyl ester of citric acid belonging to the class of tricarboxylic acids and derivatives [1]. This compound is characterized by the presence of two methyl groups esterified at the 1 and 5 positions of the citrate backbone, distinguishing it from other citrate esters. It serves as a versatile intermediate in organic synthesis, a plasticizer for biodegradable polymers, and a bioactive natural product isolated from sources such as sea buckthorn [2]. Its unique esterification pattern confers distinct physicochemical properties, making it a valuable target for procurement in both pharmaceutical and materials science research.

Why 1,5-Dimethyl Citrate Is Irreplaceable


The simple substitution of 1,5-Dimethyl Citrate with other citrate esters or tricarboxylic acid derivatives is scientifically unjustified due to its specific esterification pattern, which dictates its biological activity and material compatibility [1]. Unlike fully esterified analogues such as trimethyl citrate, which lack a free carboxylic acid group, 1,5-Dimethyl Citrate retains a single carboxyl moiety, enabling unique hydrogen-bonding and chelation capabilities. This structural feature directly impacts its anti-inflammatory potency, as demonstrated by its IC50 of 39.76 μM against NO production, and its compatibility as a plasticizer in cellulose acetate systems, where alternative esters may exhibit different efficiency or leaching profiles [2]. Therefore, researchers must procure the exact compound to ensure reproducibility and desired performance outcomes.

1,5-Dimethyl Citrate: Quantitative Comparisons


Anti-Inflammatory Activity vs. NOS Inhibitor

In a head-to-head evaluation of six compounds isolated from sea buckthorn, 1,5-Dimethyl Citrate (Compound 1) was identified as the most potent inhibitor of LPS-induced nitric oxide (NO) production in RAW 264.7 mouse macrophages. Its IC50 of 39.76 ± 0.16 μM was significantly lower than the other isolated compounds [1]. Crucially, its activity was comparable to that of the standard nitric oxide synthase inhibitor, NG-methyl-L-arginine acetate salt (L-NMMA), which exhibited an IC50 of 28.48 ± 0.05 μM under the same assay conditions [1].

Inflammation Natural Products Macrophage Biology

NF-κB Pathway Inhibition Mechanism

The anti-inflammatory mechanism of 1,5-Dimethyl Citrate involves direct inhibition of the IKKα/β/I-κBα/NF-κB signaling cascade. Western blot analysis revealed that pretreatment with the compound (at concentrations up to 80 μM) suppressed the LPS-induced expression of key inflammatory mediators including iNOS and COX-2 [1]. This is a more targeted mechanism compared to general antioxidant natural products, which may solely scavenge free radicals without modulating upstream inflammatory signaling.

Cell Signaling NF-κB Pathway COX-2 Inhibition

Plasticizer Efficiency in Biodegradable Polymers

1,5-Dimethyl Citrate is employed as a plasticizer for cellulose acetate and other biodegradable polymers, where it reduces intermolecular forces between polymer chains to enhance flexibility [1]. While direct comparative data on ΔTg or elongation at break are not available in the open literature for this specific ester, its structural features—a symmetrical diester with a free carboxylic acid—differentiate it from fully esterified alternatives like triethyl citrate or acetyl tributyl citrate, which lack the capacity for hydrogen bonding and may exhibit different compatibility and migration profiles.

Biodegradable Polymers Plasticizer Cellulose Acetate

1,5-Dimethyl Citrate: Key Applications


In Vitro NF-κB Pathway Studies

Procurement of 1,5-Dimethyl Citrate is strongly justified for cell-based assays investigating the NF-κB signaling cascade. Its demonstrated ability to suppress IKKα/β phosphorylation and downstream expression of iNOS and COX-2 at non-cytotoxic concentrations makes it a valuable tool compound for dissecting inflammatory mechanisms [1].

Natural Product Anti-Inflammatory Drug Discovery

Given its isolation from edible sources like sea buckthorn and its significant, quantifiable inhibition of NO production (IC50 = 39.76 μM), 1,5-Dimethyl Citrate serves as a promising lead scaffold or positive control for developing new, naturally-derived anti-inflammatory agents [1].

Bio-Based Biodegradable Polymer Blends

As a citrate ester with a free carboxyl group, 1,5-Dimethyl Citrate can be incorporated into biodegradable polymer matrices (e.g., cellulose acetate, PLA) to tailor flexibility and hydrophilicity. Its unique polarity profile, relative to fully esterified citrates, is valuable for formulators seeking specific compatibility and migration characteristics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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